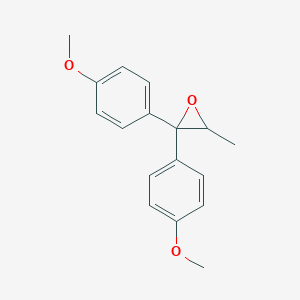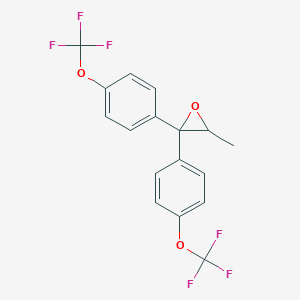
3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane
Übersicht
Beschreibung
“3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane” is a chemical compound with the molecular formula C17H12F6O3 and a molecular weight of 378.26 g/mol . It is used in the synthesis of polymers .
Molecular Structure Analysis
The molecular structure of “3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane” consists of a three-membered oxirane ring with two phenyl rings attached, each substituted with a trifluoromethoxy group .Wissenschaftliche Forschungsanwendungen
Applications in Material Science
Development of Dental Composite Materials : Oxiranes are explored for non-shrinking dental composite materials due to their ring-opening properties. Siloranes, compounds combining silane and oxirane, are particularly noted for potentially reducing the adverse biological effects associated with reactive oxirane molecules (Schweikl, Schmalz, & Weinmann, 2002).
Synthesis of Polyfluorinated Tertiary Alcohols : The ring-opening reactions of certain oxiranes with nucleophiles result in the formation of tertiary alcohols, demonstrating the chemical versatility and utility of oxiranes in synthesizing complex fluorinated compounds (Petrov, 2002).
Applications in Polymer Chemistry
- Epoxy Resins for Corrosion Inhibition : Epoxy resins derived from oxirane compounds, such as 2,2′-bis(oxiran-2-ylmethoxy)-1,1′-biphenyl, show promise as corrosion inhibitors for carbon steel in acidic mediums. These resins form protective films on metal surfaces, demonstrating the potential of oxiranes in coatings and materials protection (Dagdag et al., 2019).
Applications in Organic Synthesis
Synthesis of Functionalized Oxazoles : Oxiranes serve as key intermediates in the synthesis of various functionalized organic compounds, such as oxazoles, which have applications ranging from materials science to pharmaceuticals (Misra & Ila, 2010).
Photopolymerization Processes : Oxiranes are utilized in photopolymerization processes to create copolymers with specific properties, demonstrating the role of oxiranes in developing advanced polymeric materials (Sherif et al., 2001).
Zukünftige Richtungen
The future directions for “3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane” could involve its use in the synthesis of polymers for electrochromic devices . These devices, which change color in response to electric voltage, have potential applications in smart windows, auto-dimming mirrors, and energy storage devices .
Eigenschaften
IUPAC Name |
3-methyl-2,2-bis[4-(trifluoromethoxy)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O3/c1-10-15(24-10,11-2-6-13(7-3-11)25-16(18,19)20)12-4-8-14(9-5-12)26-17(21,22)23/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMDUVMZLWIKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



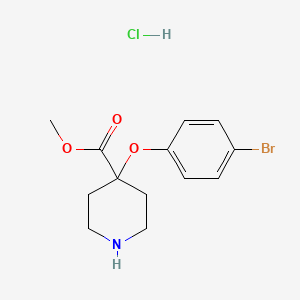
![Ethyl 3-[(tert-butoxycarbonyl)amino]-3-pyrrolidinecarboxylate hydrochloride](/img/structure/B1486236.png)
![3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486238.png)
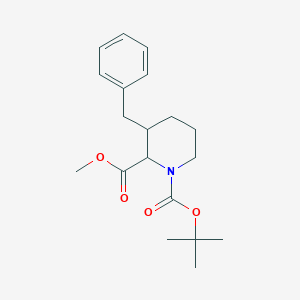
![Ethyl 3-(tert-butyl)-4-nitro-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole-5-carboxylate](/img/structure/B1486241.png)
![1-(tert-Butyl) 6a-methyl 5-benzylhexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1486242.png)
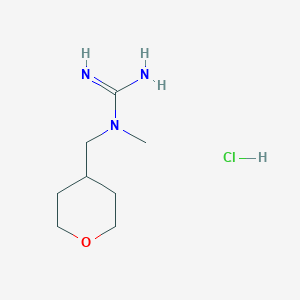
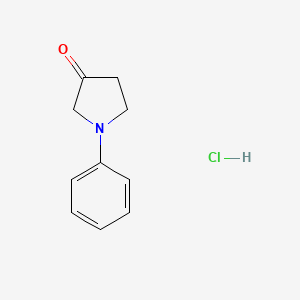
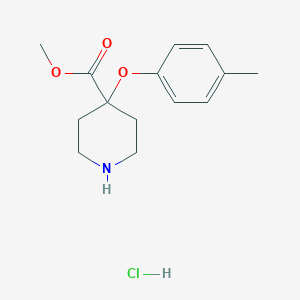
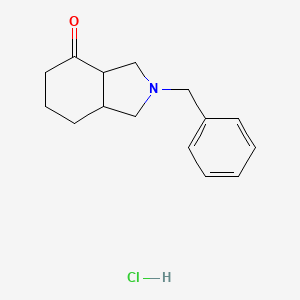
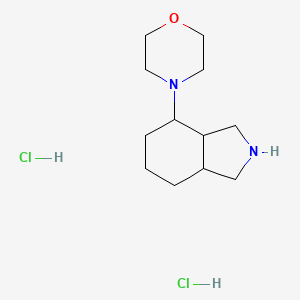
![3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid](/img/structure/B1486249.png)
